2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide

Catalog No.
S889012
CAS No.
1211392-30-1
M.F
C16H18BrNO2
M. Wt
336.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromi...

CAS Number

1211392-30-1

Product Name

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide

IUPAC Name

2-amino-2-benzyl-3-phenylpropanoic acid;hydrobromide

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

InChI

InChI=1S/C16H17NO2.BrH/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10H,11-12,17H2,(H,18,19);1H

InChI Key

PVNKCQATBJOVTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N.Br

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N.Br

Amino acids have many special physiological functions, playing roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission . In addition to these functions, amino acids are also widely used in the food industry . They also have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification . Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .

2-Amino-2-benzyl-3-phenylpropanoic acid hydrobromide, also known as alpha-benzylphenylalanine, is a synthetic compound classified under alpha-amino acids. Its molecular formula is C₁₆H₁₈BrN₁O₂, and it has a molecular weight of approximately 336.23 g/mol . The structure features a central carbon atom bonded to an amino group (NH₂), a carboxylic acid group (COOH), and a complex side chain consisting of two phenyl rings and a benzyl group. This unique arrangement makes it chiral, allowing for two enantiomers with potentially different biological activities .

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form amide bonds, essential in protein synthesis.
  • Ester Formation: The carboxylic acid group can react with alcohols to produce esters.
  • Acid-Base Reactions: The compound can act as both an acid (donating protons) and a base (accepting protons) due to the functional groups present .

Research indicates that compounds like 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide exhibit various biological activities, primarily due to their structural similarities to natural amino acids. These activities may include:

  • Neurotransmission Modulation: As an amino acid derivative, it may influence neurotransmitter systems.
  • Metabolic Functions: Its role in metabolic pathways can affect protein synthesis and cellular development .

The synthesis of 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Benzylation Reaction: A benzyl group is introduced through alkylation reactions.
  • Hydrobromide Salt Formation: The final product is often converted into its hydrobromide salt for improved stability and solubility in various solvents .

This compound has several applications across various fields:

  • Pharmaceuticals: It is used in drug synthesis due to its structural resemblance to naturally occurring amino acids.
  • Biochemical Research: It serves as a model compound for studying amino acid interactions and metabolic pathways.
  • Nutraceuticals: Its potential health benefits make it a candidate for dietary supplements aimed at enhancing metabolic functions .

Studies exploring the interactions of 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide with biological systems have shown that it can interact with various receptors and enzymes. These interactions may modulate physiological responses, making it a subject of interest in pharmacological research. Its chiral nature suggests that different enantiomers could have distinct interaction profiles, affecting their efficacy and safety in therapeutic applications .

Several compounds share structural similarities with 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
PhenylalanineSimple aromatic side chainNaturally occurring essential amino acid
TyrosineHydroxylated phenyl side chainPrecursor to neurotransmitters
TryptophanIndole side chainPrecursor to serotonin
Alpha-MethylphenylalanineMethyl group on the alpha carbonIncreased lipophilicity

The unique feature of 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide lies in its dual phenyl rings and benzyl group, which enhance its lipophilicity and potential biological activity compared to simpler amino acids like phenylalanine or tyrosine .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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